ABT-702 dihydrochloride

Overview

Description

ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolic pathway of adenosine. Adenosine kinase phosphorylates adenosine at the 5’ position, regulating intra- and extracellular concentrations of adenosine. This compound has shown significant potential in scientific research due to its ability to selectively inhibit adenosine kinase, thereby increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions .

Preparation Methods

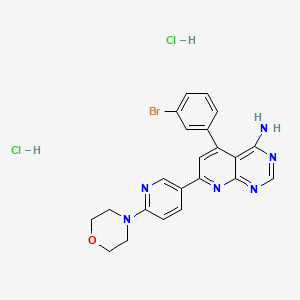

The synthesis of ABT-702 dihydrochloride involves several steps. The compound is chemically known as 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride. The synthetic route typically includes the following steps:

Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.

Attachment of the morpholino-pyridinyl group: This is achieved through a series of substitution reactions.

Final purification and conversion to dihydrochloride salt: The compound is purified and converted to its dihydrochloride form for stability and solubility.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ABT-702 dihydrochloride undergoes various chemical reactions, primarily involving its functional groups:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and bromophenyl groups.

Substitution Reactions:

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Chemical Structure : ABT-702 is characterized by its ability to inhibit adenosine kinase, which is responsible for the phosphorylation of adenosine. By blocking this enzyme, ABT-702 increases endogenous adenosine levels, enhancing its analgesic and anti-inflammatory effects.

- IC50 Values :

Pain Management

ABT-702 has shown promising results in various animal models for pain relief:

- Nociceptive Pain : In studies involving carrageenan-induced inflammation, ABT-702 significantly reduced thermal and mechanical nociceptive responses. The effective dose (ED50) for intraperitoneal administration was found to be 8 μmol/kg , while oral administration had an ED50 of 65 μmol/kg .

Anti-inflammatory Effects

ABT-702's ability to elevate adenosine levels contributes to its anti-inflammatory properties:

- Mechanism : By preventing the breakdown of adenosine, ABT-702 enhances its action at various receptors involved in inflammation pathways.

Neuropathic Pain

In models of neuropathic pain, ABT-702 demonstrated:

- Enhanced analgesic effects following nerve injury, suggesting potential for treating chronic pain conditions.

Preclinical Studies

ABT-702 has been primarily studied in preclinical settings:

- A study demonstrated that ABT-702 significantly inhibited evoked neuronal activity in both inflammatory and neuropathic pain models, indicating its potential as a therapeutic agent for persistent pain states .

Clinical Trials

Currently, ABT-702 is still in the preclinical development stage with no completed clinical trials reported as of now . Future studies are anticipated to further elucidate its efficacy and safety in human subjects.

Summary of Findings

This compound has established itself as a valuable tool in scientific research due to its potent inhibition of adenosine kinase, leading to increased levels of adenosine with significant analgesic and anti-inflammatory effects. Its applications span across various pain models, showcasing its potential for future therapeutic use.

Mechanism of Action

ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the primary enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local tissue concentrations of adenosine. Adenosine is an endogenous neuromodulator with antinociceptive and anti-inflammatory properties. The increased adenosine levels enhance its analgesic and anti-inflammatory actions, providing therapeutic benefits in conditions of physiological stress or trauma, such as ischemia, seizures, inflammation, and pain .

Comparison with Similar Compounds

ABT-702 dihydrochloride is unique due to its high selectivity and potency as a non-nucleoside adenosine kinase inhibitor. Similar compounds include:

Pentoxifylline: A non-selective phosphodiesterase inhibitor with some adenosine kinase inhibitory activity.

8-Cyclopentyl-1,3-dimethylxanthine: A selective adenosine receptor antagonist with some adenosine kinase inhibitory properties.

Amp579 TFA: A selective adenosine receptor agonist with indirect effects on adenosine kinase activity.

Compared to these compounds, this compound is more selective for adenosine kinase and does not significantly interact with other adenosine-related sites, such as adenosine receptors, adenosine deaminase, or the adenosine transporter .

Biological Activity

ABT-702 dihydrochloride is a potent, non-nucleoside adenosine kinase (AK) inhibitor, primarily recognized for its analgesic and anti-inflammatory properties. This compound has garnered significant attention in pharmacological research due to its ability to modulate adenosine levels, which play a crucial role in pain perception and inflammatory responses. This article delves into the biological activity of ABT-702, including its mechanism of action, in vitro and in vivo studies, and potential therapeutic applications.

ABT-702 selectively inhibits adenosine kinase, an enzyme responsible for the phosphorylation of adenosine, thereby increasing endogenous adenosine concentrations at sites of tissue injury. This increase enhances the analgesic effects of adenosine, which acts as a neuromodulator to reduce neuronal excitability and inflammation . The compound has an IC50 value of 1.7 nM for adenosine kinase inhibition, indicating high potency and selectivity over other adenosine-related pathways such as adenosine deaminase and various adenosine receptors .

In Vitro Studies

In vitro studies have demonstrated that ABT-702 effectively inhibits adenosine kinase activity and reduces adenosine phosphorylation within intact cells (IC50 = 50 nM) . The compound's selectivity is crucial as it minimizes off-target effects that could arise from inhibiting other components of the adenosine signaling pathway.

Key Findings from In Vitro Research:

- Adenosine Concentration Increase : ABT-702 significantly elevates local adenosine levels, contributing to its analgesic effects.

- Cellular Response : The compound exhibits minimal interference with other adenosine receptors or transport mechanisms, confirming its specificity for adenosine kinase inhibition.

In Vivo Studies

In vivo investigations have further elucidated the pharmacological profile of ABT-702. Various animal models have been employed to assess its antinociceptive (pain-relieving) and anti-inflammatory effects.

Case Study: Pain Models

A study involving spinal nerve ligation (SNL) rats showed that ABT-702 produced substantial inhibition of nociceptive responses compared to controls. Specifically:

- Postdischarge Responses : Significant reductions were noted in postdischarge responses at doses of 0.1 mg/kg (P=0.02), 1 mg/kg (P=0.007), and 10 mg/kg (P=0.001).

- C-fibre Evoked Responses : Inhibition was observed at similar doses, confirming the compound's efficacy in modulating pain pathways following nerve injury .

Summary of In Vivo Findings:

| Study Type | Dose (mg/kg) | Effect on Pain Response | Statistical Significance |

|---|---|---|---|

| Spinal Nerve Ligation | 0.1 | Reduced postdischarge response | P=0.02 |

| 1 | Greater inhibition in SNL rats | P=0.007 | |

| 10 | Maximal inhibition observed | P=0.001 |

Therapeutic Applications

Given its pharmacological profile, ABT-702 is being explored for various therapeutic applications:

- Chronic Pain Management : Due to its potent antinociceptive properties, ABT-702 shows promise in treating chronic pain conditions such as neuropathic pain.

- Inflammatory Disorders : The compound's ability to enhance endogenous adenosine levels suggests potential use in inflammatory diseases where adenosine's anti-inflammatory actions can be beneficial .

Q & A

Basic Research Questions

Q. What is the mechanism of action of ABT-702 dihydrochloride in modulating adenosine levels, and how does its selectivity profile impact experimental design?

this compound is a potent non-nucleoside adenosine kinase (AK) inhibitor with an IC50 of 1.7 nM against human AK isoforms. Its selectivity (>1,300-fold) over adenosine receptors (A1, A2A, A3), adenosine transporters, and adenosine deaminase ensures minimal off-target interference in studies of adenosine signaling . Researchers should validate AK inhibition in cellular models (e.g., IMR-32 neuroblastoma cells, IC50 = 51 nM ) using activity assays (e.g., phosphorylation of adenosine) and confirm selectivity via receptor-binding assays.

Q. What in vivo models are most appropriate for assessing the analgesic efficacy of this compound?

Key models include:

- Thermal nociception tests : Hot-plate assay (ED50 = 8 µmol/kg i.p. and 65 µmol/kg p.o. in mice) .

- Chemical pain models : Phenyl-p-benzoquinone-induced abdominal constriction (ED50 = 2 µmol/kg i.p.) .

- Inflammatory hyperalgesia : Carrageenan-induced paw edema (ED50 = 70 µmol/kg p.o.) . Ensure adenosine receptor antagonists (e.g., DPCPX for A1) are used to confirm mechanism-specific effects .

Q. How should this compound be solubilized and stored to maintain stability in experiments?

this compound is soluble in DMSO (45–100 mg/mL; 83.91–186.48 mM) and ethanol (3 mg/mL) but insoluble in water . For long-term storage:

- Powder : -20°C (stable for 3 years).

- Solubilized form : -80°C (stable for 1 year) . Pre-warm frozen solutions to room temperature and vortex thoroughly to avoid precipitation.

Advanced Research Questions

Q. How can researchers optimize dosing routes and pharmacokinetics for this compound in chronic pain models?

Pharmacokinetic studies in rodents show oral bioavailability with dose-dependent efficacy . For chronic models:

- Use osmotic minipumps for continuous subcutaneous infusion to maintain stable plasma levels.

- Monitor adenosine receptor desensitization by co-administering antagonists (e.g., ZM241385 for A2A) .

- Validate CNS penetration via brain/plasma ratio measurements, as ABT-702 inhibits AK in neuronal cells .

Q. How can researchers resolve discrepancies in regional metabolic effects observed in FDG-PET studies after this compound administration?

In rats, ABT-702 did not alter global FDG uptake but reduced regional metabolism (e.g., cerebellum) . To address variability:

- Compare methodologies (e.g., fasting duration, anesthesia protocols).

- Use selective adenosine receptor antagonists to isolate AK-mediated effects from receptor-level modulation .

- Perform voxel-based analysis of PET data to identify neuroanatomical specificity .

Q. What experimental strategies mitigate off-target effects when studying this compound in inflammatory models?

Despite high selectivity, confirm AK-specific effects by:

- Co-treating with EHNA hydrochloride (adenosine deaminase inhibitor) to amplify adenosine accumulation .

- Cross-validating results with genetic AK knockdown models (e.g., siRNA in macrophages) .

- Excluding opioid-mediated pathways via naloxone co-administration, as ABT-702’s analgesia is opioid-independent .

Q. What strategies are recommended to mitigate tolerance development when administering this compound in chronic pain models?

Unlike morphine, ABT-702 shows reduced tolerance in repeated dosing . To enhance sustainability:

- Use intermittent dosing schedules (e.g., every 48 hours) to prevent receptor downregulation.

- Combine with allosteric AK modulators (e.g., GP3269) to maintain adenosine elevation without continuous AK inhibition .

Q. Methodological Considerations

- Data Contradiction Analysis : Address variability in solubility (e.g., DMSO solubility ranges from 45–100 mg/mL ) by standardizing solvent batches and validating via HPLC.

- Dose-Response Validation : Use ED50 values from abdominal constriction (2 µmol/kg) and hot-plate (8 µmol/kg) assays as benchmarks for efficacy thresholds .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly in inflammation models requiring carrageenan or CFA injections .

Properties

IUPAC Name |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNYFKPOPJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrCl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017168 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214697-26-4 | |

| Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.